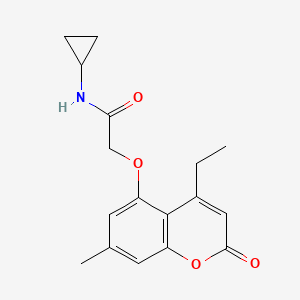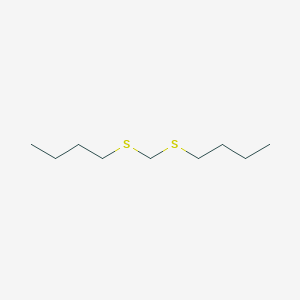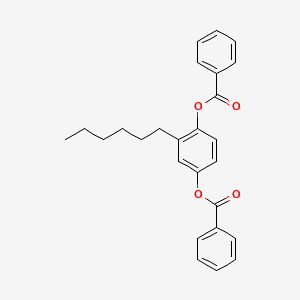
2-Hexylbenzene-1,4-diyl dibenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexylbenzene-1,4-diyl dibenzoate is an organic compound with the molecular formula C26H26O4. It is a member of the dibenzoate family, which are esters formed from benzoic acid and alcohols. This compound is known for its unique chemical structure, which includes a hexyl group attached to a benzene ring, and two benzoate groups attached to the benzene ring at the 1 and 4 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexylbenzene-1,4-diyl dibenzoate typically involves the esterification of 2-hexylbenzene-1,4-diol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and under reflux conditions to drive the reaction to completion. The reaction mixture is then purified by recrystallization or column chromatography to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality and purity of the compound.
化学反応の分析
Types of Reactions
2-Hexylbenzene-1,4-diyl dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitro, sulfonyl, or halogenated benzene derivatives.
科学的研究の応用
2-Hexylbenzene-1,4-diyl dibenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies related to cell membrane interactions due to its amphiphilic nature.
Industry: Utilized in the production of plasticizers, which enhance the flexibility and durability of plastics.
作用機序
The mechanism of action of 2-Hexylbenzene-1,4-diyl dibenzoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis in biological systems, releasing benzoic acid and 2-hexylbenzene-1,4-diol. These products can then participate in various biochemical pathways, influencing cellular processes such as signal transduction and metabolic regulation .
類似化合物との比較
Similar Compounds
- Ethylene dibenzoate
- Oxydiethylene dibenzoate
- Ethylenebis(oxyethylene) dibenzoate
- 2,2-Dimethylpropane-1,3-diyl dibenzoate
- Propane-1,2-diyl dibenzoate
Uniqueness
2-Hexylbenzene-1,4-diyl dibenzoate is unique due to its hexyl group, which imparts distinct hydrophobic characteristics. This makes it particularly useful in applications requiring amphiphilic properties, such as in the formulation of surfactants and emulsifiers .
特性
CAS番号 |
4197-74-4 |
|---|---|
分子式 |
C26H26O4 |
分子量 |
402.5 g/mol |
IUPAC名 |
(4-benzoyloxy-3-hexylphenyl) benzoate |
InChI |
InChI=1S/C26H26O4/c1-2-3-4-7-16-22-19-23(29-25(27)20-12-8-5-9-13-20)17-18-24(22)30-26(28)21-14-10-6-11-15-21/h5-6,8-15,17-19H,2-4,7,16H2,1H3 |
InChIキー |
QFBUFVQEYCRCEQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-2-carbazoyl-1,3-diketo-benzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B14158444.png)
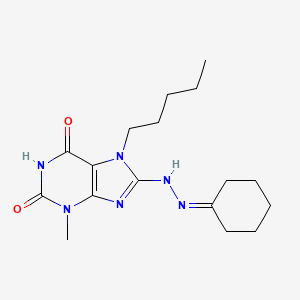
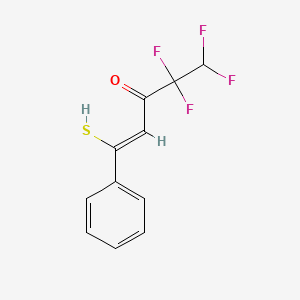
![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14158471.png)
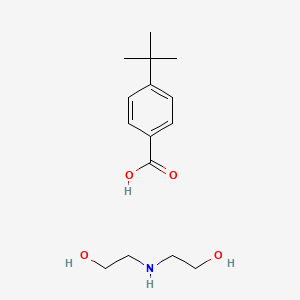
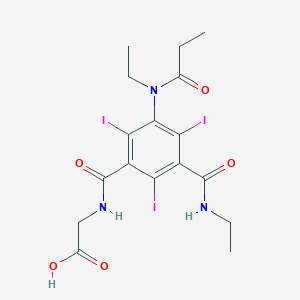

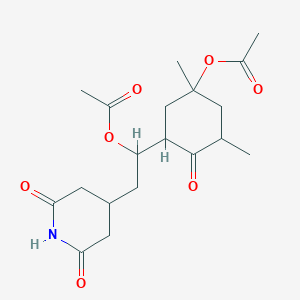
![Lithium, [2-(trimethylsilyl)ethenyl]-](/img/structure/B14158504.png)


